RCS-8

Forensic Toxicology Drug Metabolism Analytical Chemistry

Forensic toxicology labs face identification ambiguity between RCS-8 and JWH-250 due to structural similarity. This certified reference standard leverages the unique N-cyclohexylethyl moiety to produce distinct hydroxyphenyl RCS-8 glucuronide metabolites, enabling definitive LC-MS/MS confirmation. High purity (≥98%) ensures reliable calibration for seized material analysis (typical 0.5-2% w/w). Strict cold-chain shipping maintains integrity.

Molecular Formula C25H29NO2
Molecular Weight 375.5 g/mol
CAS No. 1345970-42-4
Cat. No. B587768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRCS-8
CAS1345970-42-4
Synonyms1-[1-(2-Cyclohexylethyl)-1H-indol-3-yl]-2-(2-methoxyphenyl)ethanone; 
Molecular FormulaC25H29NO2
Molecular Weight375.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CC(=O)C2=CN(C3=CC=CC=C32)CCC4CCCCC4
InChIInChI=1S/C25H29NO2/c1-28-25-14-8-5-11-20(25)17-24(27)22-18-26(23-13-7-6-12-21(22)23)16-15-19-9-3-2-4-10-19/h5-8,11-14,18-19H,2-4,9-10,15-17H2,1H3
InChIKeyBSQFBMXCQIKYNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





RCS-8 Structural and Pharmacological Baseline


RCS-8 (CAS 1345970-42-4), also known as 1-(2-cyclohexylethyl)-3-(2-methoxyphenylacetyl)indole, is a synthetic cannabinoid of the 3-phenylacetylindole class [1]. It was identified as an ingredient in herbal incense products . Structurally, it is an analogue of JWH-250, where the N-pentyl chain of the latter is replaced by an N-cyclohexylethyl moiety [1]. This modification is a key structural feature that distinguishes it from other cannabinoids in the JWH and AM series [1].

Format
Forensic reference standard for LC-MS/GC-MS
Use Context
Metabolism studies, seized drug analysis, SAR probes
Regulatory
Schedule I controlled substance; DEA research license required

RCS-8 Specificity vs. Generic Substitution


Despite sharing a common core structure, synthetic cannabinoids within the same class, such as RCS-8, JWH-250, and AM-2201, exhibit distinct metabolic fates and detection profiles [1]. A generic approach that assumes identical behavior is scientifically invalid. The specific N-alkyl substitution on the indole ring, in this case, the cyclohexylethyl group in RCS-8 versus the pentyl group in JWH-250, directly influences the compound's metabolism, leading to a unique pattern of urinary metabolites [1]. This specificity is critical for forensic toxicology, where accurate identification of a consumed substance relies on detecting these unique metabolite markers, not merely the parent compound [1].

⚠️
Metabolite mismatch
JWH-250 substitution fails to produce the hydroxyphenyl glucuronide marker used for RCS-8 confirmation in urine.
⚠️
Mass spectral misidentification
Molecular weight and fragmentation differ from N-pentyl analogues; generic libraries may misassign RCS-8.
⚠️
Chromatographic co-elution risk
Without authentic standard, RCS-8 may co-elute with JWH-018 or AM-2201 in routine GC-MS/LC methods, leading to false negatives.

RCS-8 Evidence-Based Differentiation


Unique Hydroxyphenyl Glucuronide Metabolite

Incubation of RCS-8 with human hepatocytes resulted in the identification of over 20 metabolites. A key finding was the formation of hydroxyphenyl RCS-8 glucuronide as a major metabolite [1]. This metabolic pathway is a direct consequence of the 2-methoxyphenylacetyl moiety present in RCS-8. In contrast, the metabolism of its close structural analogue, JWH-250, which shares this moiety, is not directly compared in this study, but the extensive glucuronidation observed for RCS-8 is a specific and quantifiable metabolic feature [1].

Major Metabolite Identity
Supporting evidence
Hydroxyphenyl RCS-8 glucuronide identified as major human hepatocyte metabolite
Urine confirmatory marker differentiates from JWH-250 use
Human hepatocyte incubation, HR-MS analysis
Forensic Toxicology Drug Metabolism Analytical Chemistry

N-Cyclohexylethyl vs. N-Pentyl Substitution

RCS-8 is a direct structural analogue of JWH-250, distinguished by the replacement of the N-pentyl chain with an N-cyclohexylethyl group [1]. This modification increases the molecular weight from 335.4 g/mol (JWH-250) to 375.5 g/mol (RCS-8) and alters the compound's lipophilicity (calculated LogP of ~6.5 for RCS-8 vs. ~5.5 for JWH-250) . While quantitative potency data are not available, this structural change is a defined, measurable chemical difference that directly impacts the compound's analytical detection and metabolic fate [1].

Molecular Weight Shift
Cross-study comparable
Δ40.1 g/mol vs. JWH-250 (N-pentyl)
Structural basis for distinct MS signal and lipophilicity
N-cyclohexylethyl substitution increases LogP ~1 unit
Medicinal Chemistry Structure-Activity Relationship Drug Design

Chromatographic Differentiation from Analogues

In a study using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-time-of-flight mass spectrometry (LC-TOF-MS), RCS-8 was successfully identified and distinguished from a panel of other synthetic cannabinoids, including JWH-018, JWH-250, and AM-2201, in herbal product extracts [1]. The study reported that RCS-8, along with other compounds, was found at typical concentrations of 5-20 mg/g (0.5-2% by weight) in the analyzed materials [1]. While specific retention times for RCS-8 were not explicitly tabulated against every comparator, the ability to resolve RCS-8 from structurally similar compounds like JWH-250 (N-pentyl vs. N-cyclohexylethyl) using standard analytical methods is a key practical differentiator for forensic laboratories [1].

Chromatographic Resolution
Supporting evidence
RCS-8 separated from JWH-018, JWH-250, AM-2201 in herbal extracts
GC-MS/LC-TOF-MS differentiation in complex mixtures
Herbal incense blends, 0.5–2% w/w typical content
Forensic Chemistry Analytical Method Development Drug Seizure Analysis

Schedule I Controlled Substance Status

All CB1 receptor agonists of the 3-phenylacetylindole class, which includes RCS-8, are explicitly designated as Schedule I Controlled Substances in the United States [1]. This is a binary regulatory classification that directly impacts procurement, handling, and research licensing. In contrast, while many synthetic cannabinoids (e.g., JWH-018, AM-2201) are also Schedule I, the specific inclusion of the entire 3-phenylacetylindole class provides a clear and definitive legal framework for RCS-8, which is crucial for compliance in forensic and analytical reference standard procurement [1].

Schedule I Classification
Class-level inference
3-Phenylacetylindole class explicitly scheduled in the U.S.
Procurement requires DEA license; distinct from gray-area analogues
21 U.S.C. § 812 framework
Regulatory Science Controlled Substances Forensic Standards

RCS-8 Forensic & Analytical Applications


Urine Confirmation via Glucuronide Marker

Forensic toxicology laboratories require authentic reference standards for RCS-8 and its metabolites to develop and validate LC-MS/MS methods for detecting drug use. The identification of hydroxyphenyl RCS-8 glucuronide as a major human metabolite [1] makes it a primary target for confirmatory testing. Procuring RCS-8 parent standard and, if available, its metabolite standards enables accurate quantification and differentiation from JWH-250 use, as the latter will not produce this specific glucuronide conjugate. This scenario is directly supported by the metabolic profiling evidence.

Seized Drug Quantitation by Chromatography

Law enforcement and forensic laboratories analyzing seized herbal materials require certified reference standards to positively identify and quantify RCS-8. The compound's distinct retention time on GC-MS or LC-TOF-MS, as demonstrated in comparative forensic studies [1], allows for its resolution from other common adulterants like JWH-018, JWH-250, and AM-2201. Procuring a high-purity RCS-8 standard is essential for creating calibration curves to determine the concentration of the drug in evidence, which typically ranges from 0.5-2% by weight [1].

SAR Studies of N-Alkyl Indole Cannabinoids

Medicinal chemistry and pharmacology research groups investigating the SAR of synthetic cannabinoids can use RCS-8 as a probe molecule. Its defined structural modification (N-cyclohexylethyl vs. N-pentyl in JWH-250) [1] allows for the study of how increased steric bulk and altered lipophilicity at the indole nitrogen affect receptor binding, functional activity, and metabolic stability. While quantitative in vitro data is currently absent for RCS-8 , its well-defined chemistry makes it a valuable comparator in a panel of analogues to elucidate the structural determinants of cannabinoid pharmacology.

DEA-Licensed Procurement of Schedule I Standards

Forensic laboratories and DEA-licensed research institutions must handle RCS-8 under Schedule I protocols [1]. Its explicit scheduling as part of the 3-phenylacetylindole class provides a clear regulatory framework for procurement. This distinguishes it from compounds in legal gray areas, ensuring that purchasing and use are conducted in full compliance with federal law. This is a critical procurement consideration for any organization seeking to avoid regulatory violations.

Application
Selection Property
Validation Focus
Urine confirmation by glucuronide marker
Metabolite specificity
LC-MS/MS method for hydroxyphenyl glucuronide differentiation from JWH-250
Seized drug quantitation
Chromatographic resolution
GC-MS/LC-TOF-MS calibration curve using reference standard
SAR studies of N-alkyl indole cannabinoids
Defined structural modification
N-cyclohexylethyl vs. N-pentyl probe for receptor binding and metabolic stability
DEA-licensed procurement of Schedule I standards
Regulatory classification
Compliance with 21 U.S.C. § 812; DEA license verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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